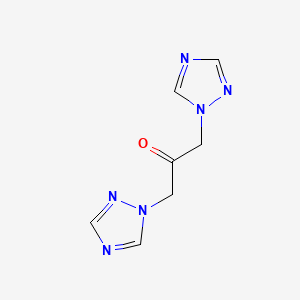
Cephalexin Impurity C
Vue d'ensemble
Description
Cephalexin Impurity C is a byproduct or degradation product associated with the antibiotic cephalexin. Cephalexin is a first-generation cephalosporin antibiotic used to treat various bacterial infections. Impurities in pharmaceutical compounds like cephalexin are critical to identify and quantify as they can affect the drug’s safety, efficacy, and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cephalexin impurity C typically involves the degradation of cephalexin under specific conditions. Forced degradation studies have shown that cephalexin can degrade under acidic, basic, oxidative, thermal, and photolytic conditions . For example, exposure to 1 M hydrochloric acid, 0.04 M sodium hydroxide, hydrogen peroxide, and metal ions like iron chloride can lead to the formation of various impurities, including impurity C .
Industrial Production Methods: In industrial settings, the production of cephalexin involves the combination of phenylglycine and 7-aminodeacetoxycephalosporanic acid. During this process, impurities can form due to variations in reaction conditions, raw material quality, and storage conditions . High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to isolate and identify these impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Cephalexin impurity C can undergo several types of chemical reactions, including:
Oxidation: Exposure to hydrogen peroxide or metal ions can oxidize cephalexin, leading to the formation of impurity C.
Hydrolysis: Acidic or basic hydrolysis can break down cephalexin, resulting in various degradation products.
Thermal Degradation: Elevated temperatures can cause cephalexin to degrade, forming impurity C.
Photolytic Degradation: Exposure to ultraviolet or visible light can also lead to the formation of impurities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, metal ions (e.g., iron chloride)
Hydrolysis: Hydrochloric acid, sodium hydroxide
Thermal Degradation: Elevated temperatures (e.g., 60°C)
Photolytic Degradation: Ultraviolet or visible light
Major Products Formed: The major products formed from these reactions include various isomers and degradation products of cephalexin, such as cephalexin diketopiperazine .
Applications De Recherche Scientifique
Cephalexin impurity C has several scientific research applications, including:
Pharmaceutical Analysis: Used to study the stability and degradation pathways of cephalexin.
Quality Control: Helps in the development of stability-indicating methods for cephalexin.
Toxicological Studies: Assists in evaluating the safety and potential toxic effects of cephalexin impurities.
Analytical Method Development: Used in the development and validation of analytical methods like HPLC and mass spectrometry for impurity profiling.
Mécanisme D'action
The mechanism of action of cephalexin impurity C is not well-documented, as it is primarily a degradation product rather than an active pharmaceutical ingredient. understanding its formation and behavior is crucial for ensuring the safety and efficacy of cephalexin. The degradation of cephalexin involves the breakdown of its beta-lactam ring, leading to the formation of various impurities .
Comparaison Avec Des Composés Similaires
Cephalexin Diketopiperazine: Another degradation product of cephalexin, differing in the position of the double bond in the dihydrothiazine ring.
Cephalexin Impurity F: An isomer of cephalexin with a different UV spectrum.
Uniqueness: Cephalexin impurity C is unique due to its specific formation conditions and structural characteristics. Its identification and quantification are essential for ensuring the quality and safety of cephalexin .
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-13-12-34-23-18(22(31)28(23)19(13)24(32)33)27-21(30)17(15-10-6-3-7-11-15)26-20(29)16(25)14-8-4-2-5-9-14/h2-11,16-18,23H,12,25H2,1H3,(H,26,29)(H,27,30)(H,32,33)/t16-,17-,18-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWHDOPHWKBQHB-YTSMVRMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)[C@@H](C4=CC=CC=C4)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858304 | |
| Record name | (6R,7R)-7-{[(2R)-2-{[(2R)-2-Amino-2-phenylacetyl]amino}-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72528-40-6 | |
| Record name | Phenylglycylcefalexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072528406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-{[(2R)-2-{[(2R)-2-Amino-2-phenylacetyl]amino}-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLGLYCYLCEFALEXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG7UX7FFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













